molecular formula C21H19N5O6S B4220213 N-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamothioyl]-2-(morpholin-4-yl)-5-nitrobenzamide

N-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamothioyl]-2-(morpholin-4-yl)-5-nitrobenzamide

Cat. No.: B4220213
M. Wt: 469.5 g/mol
InChI Key: MSUYAEAYABHUHG-UHFFFAOYSA-N
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Description

N-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamothioyl]-2-(morpholin-4-yl)-5-nitrobenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a nitrobenzamide moiety, a morpholine ring, and an isoindoline derivative, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamothioyl]-2-(morpholin-4-yl)-5-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-amine with carbon disulfide to form the corresponding thiourea derivative. This intermediate is then reacted with 2-(4-morpholinyl)-5-nitrobenzoyl chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction parameters and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamothioyl]-2-(morpholin-4-yl)-5-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield the corresponding amine, while substitution reactions can introduce various functional groups into the morpholine ring .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology

In biology, the compound has been studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it useful for studying biological pathways and mechanisms .

Medicine

In medicine, N-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamothioyl]-2-(morpholin-4-yl)-5-nitrobenzamide has shown promise as a therapeutic agent. Its potential anti-inflammatory and anti-cancer properties are currently under investigation .

Industry

In industry, the compound is used in the development of new materials and as a catalyst in various chemical processes. Its unique properties make it suitable for applications in polymer science and materials engineering .

Mechanism of Action

The mechanism of action of N-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamothioyl]-2-(morpholin-4-yl)-5-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, modulating their activity and affecting various biological pathways. For example, it may inhibit the activity of certain kinases, leading to reduced cell proliferation and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamothioyl]-2-(morpholin-4-yl)-5-nitrobenzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

N-[(2-methyl-1,3-dioxoisoindol-5-yl)carbamothioyl]-2-morpholin-4-yl-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O6S/c1-24-19(28)14-4-2-12(10-15(14)20(24)29)22-21(33)23-18(27)16-11-13(26(30)31)3-5-17(16)25-6-8-32-9-7-25/h2-5,10-11H,6-9H2,1H3,(H2,22,23,27,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSUYAEAYABHUHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=S)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamothioyl]-2-(morpholin-4-yl)-5-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
N-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamothioyl]-2-(morpholin-4-yl)-5-nitrobenzamide
Reactant of Route 3
Reactant of Route 3
N-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamothioyl]-2-(morpholin-4-yl)-5-nitrobenzamide
Reactant of Route 4
Reactant of Route 4
N-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamothioyl]-2-(morpholin-4-yl)-5-nitrobenzamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamothioyl]-2-(morpholin-4-yl)-5-nitrobenzamide
Reactant of Route 6
Reactant of Route 6
N-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamothioyl]-2-(morpholin-4-yl)-5-nitrobenzamide

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